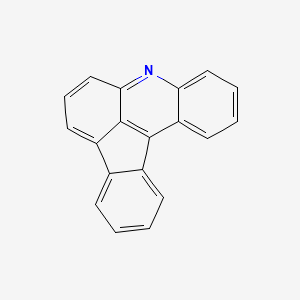![molecular formula C15H24N6O3 B12915635 5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine CAS No. 71802-67-0](/img/structure/B12915635.png)
5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base attached to a modified tetrahydrofuran ring. It has significant applications in various fields, including medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Attachment to the Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.
Modification of the Tetrahydrofuran Ring: The tetrahydrofuran ring is modified by introducing the isobutyl(methyl)amino group. This step involves nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Chromatographic Purification: To ensure high purity of the final product.
Quality Control: Rigorous testing to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydrofuran ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum for specific reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of nucleoside analogs and other bioactive compounds.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid interactions and enzyme activities. It is often used in experiments involving DNA and RNA synthesis and repair.
Medicine
In medicine, (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol has potential therapeutic applications. It is investigated for its antiviral and anticancer properties, as it can interfere with the replication of viral genomes and the proliferation of cancer cells.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical for developing new drugs and therapies.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. It acts as a nucleoside analog, mimicking the natural nucleosides in DNA and RNA. This incorporation can lead to the termination of nucleic acid synthesis, thereby inhibiting the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
(2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol: Another nucleoside analog with a similar structure but different functional groups.
2’,3’-Dideoxyinosine: A nucleoside analog used in antiviral therapy.
2’,3’-Dideoxycytidine: Another antiviral nucleoside analog.
Uniqueness
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((isobutyl(methyl)amino)methyl)tetrahydrofuran-3,4-diol is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities. Its ability to selectively inhibit nucleic acid synthesis makes it a valuable compound in medicinal chemistry and therapeutic research.
Properties
CAS No. |
71802-67-0 |
|---|---|
Molecular Formula |
C15H24N6O3 |
Molecular Weight |
336.39 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[methyl(2-methylpropyl)amino]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H24N6O3/c1-8(2)4-20(3)5-9-11(22)12(23)15(24-9)21-7-19-10-13(16)17-6-18-14(10)21/h6-9,11-12,15,22-23H,4-5H2,1-3H3,(H2,16,17,18)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
SRHCIMIFGKLYLE-SDBHATRESA-N |
Isomeric SMILES |
CC(C)CN(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CC(C)CN(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915554.png)








![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)



